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molecular formula C12H19N B8301231 N-methyl-N-(3-methylbutyl)-aniline

N-methyl-N-(3-methylbutyl)-aniline

Cat. No. B8301231
M. Wt: 177.29 g/mol
InChI Key: IPURVYKDOUQLDY-UHFFFAOYSA-N
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Patent
US04519946

Procedure details

121 g of isoamyl bromide were added dropwise to a mixture of 86 g of N-methyl-aniline, 500 ml of anhydrous benzene and 81 g of anhydrous triethylamine and the mixture was refluxed for 100 hours and was filtered. The filtrate was washed with water, dried and evaporated to dryness. The residue was distilled to obtain 90 g of N-methyl-N-(3-methylbutyl)-aniline boiling at 132° C. at 18 mm Hg.
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
81 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH2:2][CH:3]([CH3:5])[CH3:4].[CH3:7][NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C1C=CC=CC=1>C(N(CC)CC)C>[CH3:7][N:8]([CH2:1][CH2:2][CH:3]([CH3:5])[CH3:4])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
121 g
Type
reactant
Smiles
C(CC(C)C)Br
Name
Quantity
86 g
Type
reactant
Smiles
CNC1=CC=CC=C1
Name
Quantity
500 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
81 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 100 hours
Duration
100 h
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
The filtrate was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=CC=C1)CCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 90 g
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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